Home > Products > Screening Compounds P133494 > 4-(3,4-Dichlorophenyl)pyrrolidin-2-one
4-(3,4-Dichlorophenyl)pyrrolidin-2-one -

4-(3,4-Dichlorophenyl)pyrrolidin-2-one

Catalog Number: EVT-8907149
CAS Number:
Molecular Formula: C10H9Cl2NO
Molecular Weight: 230.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3,4-Dichlorophenyl)pyrrolidin-2-one is a chemical compound characterized by its pyrrolidine ring structure substituted with a dichlorophenyl group. This compound is part of a broader class of pyrrolidine derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. The presence of the dichlorophenyl moiety suggests possible interactions with biological targets, making this compound a subject of interest in drug discovery and development.

Source

The compound can be synthesized through various organic chemistry methods, including traditional synthetic routes and modern techniques such as microwave-assisted synthesis. Its derivatives are often explored for their pharmacological properties, particularly in the context of antidepressant and neuroactive agents.

Classification

4-(3,4-Dichlorophenyl)pyrrolidin-2-one is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of pyrrolidinones, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 4-(3,4-Dichlorophenyl)pyrrolidin-2-one can be achieved through several methods:

  1. Traditional Synthesis: This involves the reaction of appropriate precursors such as 3,4-dichlorobenzaldehyde with pyrrolidine under acidic or basic conditions to facilitate the formation of the pyrrolidinone structure.
  2. Microwave-Assisted Organic Synthesis (MAOS): This method enhances reaction rates and yields by using microwave irradiation to heat reaction mixtures, making it a more efficient approach compared to conventional heating methods .
  3. Metal-Catalyzed Reactions: Recent advancements include nickel-catalyzed reactions that allow for more complex transformations and higher yields in synthesizing related compounds .

Technical Details

The synthesis typically requires careful control of reaction conditions (temperature, solvent choice, and catalysts) to achieve optimal yields and purities. For example, the use of Lewis acids can enhance certain reactions by stabilizing intermediates .

Molecular Structure Analysis

Structure

The molecular structure of 4-(3,4-Dichlorophenyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring with a carbonyl group at position 2 and a 3,4-dichlorophenyl group attached at position 4. The structural formula can be represented as follows:

C1H1NC1H1C(C6H3(Cl)2)C(O)C\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{C}(\text{C}_6\text{H}_3(\text{Cl})_2)\text{C}(\text{O})\text{C}

Data

Key molecular data includes:

  • Molecular formula: C_{11}H_{10}Cl_{2}N O
  • Molecular weight: Approximately 253.11 g/mol
  • Melting point and solubility data may vary based on purity and synthesis method.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrrolidinones:

  1. Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in reactions with electrophiles.
  2. Condensation Reactions: The carbonyl group allows for condensation with amines or alcohols to form larger heterocyclic structures.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol or further modified to explore structure-activity relationships.

Technical Details

Reactions involving this compound often require specific conditions such as pH adjustments or temperature control to favor desired pathways while minimizing side reactions .

Mechanism of Action

Process

The mechanism by which 4-(3,4-Dichlorophenyl)pyrrolidin-2-one exerts its biological effects likely involves interaction with neurotransmitter systems in the brain. Compounds with similar structures have been shown to act on serotonin reuptake mechanisms or other neurochemical pathways.

Data

Research indicates that derivatives of this compound may exhibit antidepressant activity by modulating serotonin levels or affecting receptor binding profiles . Further studies are required to elucidate specific mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.

Applications

Scientific Uses

4-(3,4-Dichlorophenyl)pyrrolidin-2-one has potential applications in:

  • Pharmaceutical Development: Investigated for its antidepressant properties and potential use as a scaffold for novel drugs targeting various neuropsychiatric disorders.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic compounds or exploring structure-activity relationships within drug discovery frameworks.
Introduction to Pyrrolidin-2-one Derivatives in Neuropsychopharmacology

Pyrrolidin-2-one (γ-lactam) derivatives represent a structurally distinctive class of heterocyclic compounds garnering significant interest within neuropsychopharmacology due to their versatile interactions with central nervous system targets. Characterized by a five-membered lactam ring, this scaffold offers conformational rigidity and diverse substitution patterns conducive to blood-brain barrier penetration and receptor engagement. Recent scientific advancements have highlighted the potential of pyrrolidin-2-one derivatives in addressing complex neuropsychiatric disorders, particularly major depressive disorder, through multimodal mechanisms. The structural adaptability of this core allows for precise modifications—such as the incorporation of aryl substituents at strategic positions—enabling optimization of pharmacological properties. Among these, the 4-(3,4-dichlorophenyl)pyrrolidin-2-one subclass exemplifies a rationally designed pharmacophore merging the lactam's pharmacokinetic advantages with the targeted bioactivity conferred by the dichlorinated phenyl group. This review explores the integration of this specific chemotype within the evolving landscape of monoamine-based therapeutics, focusing on its relevance to transporter modulation and antidepressant development [9].

Role of Monoamine Transporter Modulation in Depression Pathophysiology

Major depressive disorder pathophysiology is intrinsically linked to dysregulation within the monoaminergic systems, encompassing serotonin (5-hydroxytryptamine, 5-HT), norepinephrine (noradrenaline, NE), and dopamine (DA). Contemporary research affirms that deficits in synaptic availability of these neurotransmitters contribute critically to the heterogeneous symptom clusters observed clinically. Serotonin hypofunction is robustly associated with disrupted mood regulation, heightened anxiety, obsessive ruminations, and gastrointestinal disturbances—the latter reflecting the dense peripheral serotonergic innervation. Norepinephrine deficiency manifests as impaired arousal, attention deficits, psychomotor retardation, and aberrant stress responses. Crucially, dopamine depletion underlies core features of anhedonia (loss of pleasure), diminished motivation, and impaired reward processing, symptoms notoriously refractory to conventional antidepressants targeting primarily 5-HT or NE [3] [6] [10].

Table 1: Monoamine Deficits and Their Behavioral Correlates in Major Depressive Disorder

Monoamine NeurotransmitterPrimary Functional RolesDepression-Associated Deficits & Symptomatology
Serotonin (5-HT)Mood stabilization, emotional regulation, sleep architecture, gastrointestinal functionDepressed mood, anxiety, obsessive thoughts, sleep disturbances (insomnia/hypersomnia), appetite changes
Norepinephrine (NE)Arousal, vigilance, attention, stress response (fight-or-flight), cognitive functionFatigue, lack of energy, impaired concentration, psychomotor agitation or retardation
Dopamine (DA)Reward processing, motivation, pleasure (hedonia), goal-directed behavior, motor functionAnhedonia, amotivation, loss of interest, reduced libido, cognitive inflexibility

This tripartite monoamine deficiency model necessitates therapeutic strategies capable of concurrently enhancing synaptic levels of all three neurotransmitters. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) represent first-line treatments, their limited efficacy—particularly concerning anhedonia and motivational deficits—underscores the therapeutic imperative of dopaminergic engagement. Restoration of dopaminergic tone is postulated to be essential for reversing reward pathway dysfunction, a feature increasingly recognized as central to depression's debilitating impact [4] [7] [10].

Evolution of Triple Reuptake Inhibitors (TRIs) as Next-Generation Antidepressants

Triple reuptake inhibitors (TRIs) constitute a pharmacologically advanced class of antidepressants designed to simultaneously inhibit the presynaptic reuptake transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This concerted action elevates synaptic concentrations of all three monoamines, addressing the multifaceted neurochemical deficits inherent in major depressive disorder more comprehensively than single- or dual-acting agents. The conceptual evolution of TRIs stems from accumulating clinical and preclinical evidence: augmentation strategies adding dopaminergic agents (e.g., bupropion, a weak DAT inhibitor) to SSRIs or SNRIs often yield superior outcomes in treatment-resistant patients, particularly those with prominent anhedonia and fatigue. Furthermore, the delayed therapeutic onset (typically 4-6 weeks) associated with conventional antidepressants is partly attributed to the time required for downstream neuroadaptive changes (e.g., receptor desensitization, neurogenesis) secondary to monoamine elevation. By directly modulating dopaminergic neurotransmission—implicated in rapid reward pathway activation—TRIs hold promise for accelerating clinical response [4] [7].

Table 2: Evolution of Antidepressant Classes Targeting Monoamine Transporters

Antidepressant ClassPrimary TargetsKey LimitationsRationale for TRI Development
First-Generation (TCAs, MAOIs)NET, SERT (non-selectively); MAO enzymesSignificant anticholinergic, cardiovascular side effects; MAOI dietary restrictionsNeed for improved safety and tolerability
Second-Generation (SSRIs, SNRIs)SERT (SSRIs); SERT + NET (SNRIs)Limited efficacy on anhedonia, fatigue; delayed onset; residual symptoms (e.g., sexual dysfunction, nausea)Address DA deficiency (anhedonia); potentially faster onset; improved efficacy/remission rates
Triple Reuptake Inhibitors (TRIs)SERT + NET + DATBalancing potency ratios & potential side effects (e.g., activation)Comprehensive correction of 5-HT, NE, DA deficits; potential for faster onset and higher remission rates

The development of TRIs presents significant medicinal chemistry challenges, primarily achieving balanced inhibition across the three transporters with optimal pharmacokinetic properties. Early TRI candidates like DOV 216,303 demonstrated proof-of-concept efficacy in preclinical models and initial human studies, validating the approach. The structural integration of the pyrrolidin-2-one moiety, as seen in derivatives like 4-(3,4-dichlorophenyl)pyrrolidin-2-one, represents a strategic effort to imbue TRI candidates with favorable target engagement profiles and central nervous system bioavailability. The inherent polarity and hydrogen-bonding capacity of the lactam ring can be fine-tuned to modulate transporter affinity and selectivity, while appended aryl groups confer the lipophilicity necessary for brain penetration [4] [7].

Structural Rationale for 3,4-Dichlorophenyl Substitution in Neuroactive Compounds

The 3,4-dichlorophenyl moiety is a privileged structural element frequently employed in the design of ligands targeting central nervous system receptors and transporters. Its incorporation into the pyrrolidin-2-one scaffold at the 4-position, yielding 4-(3,4-dichlorophenyl)pyrrolidin-2-one, is underpinned by robust structure-activity relationship (SAR) principles and electronic considerations:

  • Enhanced Binding Affinity via Electronic Effects: The two chlorine atoms, positioned meta and para to the attachment point, are strong electron-withdrawing groups. This significantly reduces the electron density of the phenyl ring, creating a region of partial positive charge. This electron-deficient aromatic system facilitates optimal π-π stacking interactions and/or cation-π interactions within the hydrophobic binding pockets of target proteins, such as monoamine transporters (SERT, NET, DAT) or receptors (e.g., opioid kappa receptors, serotonin receptor subtypes). These interactions are crucial for high-affinity binding [8] [9].
  • Metabolic Stability: Chlorine substituents confer enhanced resistance to oxidative metabolism by hepatic cytochrome P450 enzymes compared to hydrogen atoms or smaller alkyl groups. This substitution pattern significantly reduces the rate of aromatic hydroxylation, a common metabolic pathway for phenyl-containing drugs, thereby improving the compound's metabolic half-life and overall pharmacokinetic profile. This is critical for maintaining sustained central nervous system exposure [8] [9].
  • Optimal Lipophilicity: The dichlorophenyl group increases the molecular lipophilicity (Log P) of the compound compared to unsubstituted phenyl or mono-chlorinated analogs. This elevated lipophilicity promotes passive diffusion across the blood-brain barrier, a prerequisite for central nervous system activity. Computational and experimental studies indicate that the 3,4-dichloro substitution provides a favorable balance, enhancing brain penetration without excessive lipophilicity that could impair solubility or increase off-target binding [9].
  • Steric Complementarity: The spatial arrangement of the chlorine atoms defines a specific molecular shape that complements the topography of binding sites. Research on structurally related neuroactive compounds demonstrates that the 3,4-dichloro pattern often confers superior activity over other disubstitution patterns (e.g., 2,4-dichloro, 3,5-dichloro). This suggests a precise steric fit within the binding pockets of key targets, potentially contributing to subtype selectivity among monoamine transporters or receptors [6] [9].
  • Conformational Influence: Attachment of the dichlorophenyl group to the pyrrolidin-2-one ring can influence the conformational flexibility or preferred orientation of the lactam ring relative to the aryl group. This constrained geometry may position key pharmacophoric elements (e.g., the carbonyl oxygen, the nitrogen, or specific regions of the aryl ring) optimally for interaction with key residues in the target binding site, maximizing binding energy [9].

Table 3: Structure-Activity Relationship (SAR) of Phenyl Substitution Patterns in Pyrrolidin-2-one Neuroactive Compounds

Phenyl Substituent PatternKey Pharmacological PropertiesRationale Based on Physicochemical Properties
Unsubstituted PhenylGenerally lower binding affinity to CNS targets; higher metabolic liabilityLacks electron-withdrawing boost for strong π-interactions; susceptible to CYP450 oxidation
4-ChlorophenylModerate increase in affinity & metabolic stability compared to unsubstituted phenylSingle electron-withdrawing group; reduced susceptibility to para-oxidation
3,4-DichlorophenylHigh affinity; optimal metabolic stability; favorable brain penetrationStrong electron-withdrawing effect enhances π-cation interactions; steric complementarity; high resistance to oxidation; balanced Log P
2,4-DichlorophenylOften lower activity than 3,4-dichloro in neuropharmacological targetsOrtho-chlorine may cause steric hindrance, disrupting optimal binding geometry
3,5-DichlorophenylVariable activity; sometimes comparable, often lower than 3,4-dichloroSymmetric substitution may not optimally match asymmetric binding pockets

This strategic integration renders the 4-(3,4-dichlorophenyl)pyrrolidin-2-one motif a highly promising scaffold. Its potential extends beyond antidepressant development, evidenced by its presence in potent kappa-opioid receptor agonists like GR103545 (where the dichlorophenyl is attached via a linker) and anticonvulsant N-Mannich bases. This versatility underscores its significance as a neuropharmacologically privileged structure, with the lactam core offering additional vectors for derivatization to fine-tune potency, selectivity, and functional activity (e.g., biased agonism for opioid ligands) for specific therapeutic applications [8] [9].

Properties

Product Name

4-(3,4-Dichlorophenyl)pyrrolidin-2-one

IUPAC Name

4-(3,4-dichlorophenyl)pyrrolidin-2-one

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

InChI

InChI=1S/C10H9Cl2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)

InChI Key

QZRJFUBGLZHBHU-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.